2-Bromo-2'-hydroxyacetophenone
Overview
Description
Synthesis Analysis
The synthesis of α-Bromo-4-hydroxyacetophenone involves α-bromization of 4-hydroxyacetophenone with sulfuric acid as a catalyst. Optimal conditions yield an 83.5% production rate, highlighting efficient synthesis under controlled conditions (Han Qing-rong & Tang Rong-ping, 2006).
Molecular Structure Analysis
The molecular structure of 2-hydroxy-4-methoxyacetophenone was optimized using DFT/B3LYP methods, revealing detailed structural parameters, thermodynamic properties, and vibrational frequencies. This analysis helps understand the effects of substituents on the benzene ring and provides a basis for further chemical studies (V. Arjunan et al., 2014).
Chemical Reactions and Properties
2-Bromo-2'-hydroxyacetophenone undergoes various chemical reactions, including alkylation with alcohols under microwave conditions, leading to C-alkylated products. These reactions are pivotal for synthesizing derivatives with potential biological effects (J. Hunter et al., 2017).
Physical Properties Analysis
The physical constants of derivatives, such as relative density, refractive index, boiling point, and melting point, have been measured, providing valuable data for understanding the compound's behavior in different conditions and its applicability in various chemical processes (Yang Feng-ke, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity ratios, retardation effects, and complexation studies with Cu2+, reveal the compound's ability to form complexes and its behavior in polymerization reactions. This information is crucial for its application in material science and coordination chemistry (M. Riaz et al., 2004).
Scientific Research Applications
Antioxidant Effects : A study by Han (2018) in the Journal of Biology and Life Science revealed that 2-bromo-4'-nitroacetophenone exhibits antioxidant effects, dependent on the insulin pathway, and extends the lifespan of C. elegans (Run-Xia Han, 2018).
Catalysis and Synthesis : Research by Hunter et al. (2017) in Tetrahedron Letters demonstrated the iridium-catalyzed alkylation of 2′-hydroxyacetophenone with alcohols, leading to C-alkylated products with further applications in pharmaceuticals and nutraceuticals (J. Hunter et al., 2017).
Synthesis of Bromoflavones : Pajtás et al. (2015) in the journal Synthesis reported the synthesis of 8-bromoflavone from 2-bromophenol, with potential applications in pharmaceuticals and nutraceuticals (Dávid Pajtás, T. Patonay, K. Kónya, 2015).
Biomedical and Pharmaceutical Applications : A study by Riaz et al. (2004) in the European Polymer Journal found that the new 5-vinyl-2-hydroxyacetophenone monomer can be polymerized with styrene and forms binuclear complexes with Cu2+, indicating potential biomedical and pharmaceutical applications (M. Riaz et al., 2004).
Biotransformation by Marine Fungus : Rocha et al. (2010) in Marine Biotechnology explored the biotransformation of bromoacetophenone derivatives by the marine fungus Aspergillus sydowii Ce19, producing various products without halohydrin formation (L. C. Rocha et al., 2010).
Spectrophotometric Detection in Chromatography : Ingalls et al. (1984) in the Journal of Chromatography reported the use of 4'-bromophenacyl trifluoromethanesulfonate ester, derived from bromoacetophenone, as a stable method for derivatizing carboxylic acids for spectrophotometric detection in high-performance liquid chromatography (S. Ingalls et al., 1984).
Synthesis of Aminoacetophenones : Chun (2013) described a novel synthesis of 4-aminoacetophenone from 4-hydroxyacetophenone and 2-bromo-2-methylpropanamide, underlining its significance in chemical synthesis (H. Chun, 2013).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and it may be harmful if swallowed . It’s recommended to use personal protective equipment, avoid breathing its dust/fume/gas/mist/vapors/spray, and ensure adequate ventilation when handling this compound .
Future Directions
properties
IUPAC Name |
2-bromo-1-(2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPKEYSZPHMVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179618 | |
Record name | 2-Hydroxyphenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2'-hydroxyacetophenone | |
CAS RN |
2491-36-3 | |
Record name | 2-Bromo-1-(2-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyphenacyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyphenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-2'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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